1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold known for its pharmacological versatility. Its structure features a 4-bromophenyl group at position 1 and a 3,4-dimethylbenzyl group at position 3. These substituents confer distinct electronic and steric properties, influencing its biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-3-4-15(9-14(13)2)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHFKXCKIGGGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has gained attention due to its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. Its molecular formula is with a molecular weight of approximately 409.287 g/mol .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : Human bladder cancer (T24T, UMUC3), colon cancer (HCT116), and prostate cancer (LNCaP).
- Mechanism of Action : The compound appears to downregulate X-linked inhibitor of apoptosis protein (XIAP) and disrupts the binding activity of specificity protein 1 (Sp1) to the xiap promoter, leading to increased apoptosis .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| T24T | 55.2 ± 2.3 | Apoptosis induction via XIAP downregulation |
| HCT116 | Not specified | Induction of apoptosis |
| LNCaP | 100 | Cell cycle arrest and oxidative stress |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. Further exploration in animal models is necessary to confirm these findings.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The effectiveness against specific strains can be summarized as follows:
Table 2: Antimicrobial Activity Summary
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
The synthesis of this compound typically involves multi-step organic reactions that may include microwave-assisted methods to enhance yields. The mechanism of action involves interactions with specific molecular targets within biological systems, particularly in inhibiting key proteins involved in cell survival and proliferation .
Case Studies
Recent case studies have focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. For example:
Scientific Research Applications
Anticancer Activity
1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. In studies comparing its efficacy to standard chemotherapeutics like doxorubicin, this compound demonstrated lower IC50 values (indicative of higher potency). For instance:
| Cell Line | IC50 (μmol/L) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.56 | More potent |
| HeLa (Cervical Cancer) | 3.14 | Comparable |
| A549 (Lung Cancer) | 3.20 | Less potent |
These results indicate that the compound could serve as a promising lead for developing new anticancer agents .
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation in preclinical models. Its mechanism involves inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. A study reported that treatment with this compound resulted in a significant decrease in edema formation in animal models compared to control groups .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 10 |
| Compound Treatment | 50 |
This suggests its potential utility in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μmol/L) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The compound exhibited better antimicrobial activity than some standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and tested their anticancer activities. The derivatives containing the bromophenyl group showed enhanced cytotoxicity against various cancer cell lines compared to their non-brominated counterparts .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. The study involved treating murine macrophages with the compound and assessing the production of inflammatory markers. Results indicated a significant downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Structure : Lacks the 3,4-dimethylbenzyl group at position 4.
- Comparison : The absence of the 3,4-dimethylbenzyl group may reduce lipophilicity and alter binding to neuronal ion channels compared to the target compound.
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Structure : Features a 4-bromobenzyl group (vs. 3,4-dimethylbenzyl) and a 2-methylphenyl substituent.
- Molecular Weight : 395.26 g/mol (vs. ~423.3 g/mol for the target compound).
1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Structure : Fluorine replaces bromine at the phenyl ring.
- Physicochemical Properties : Smaller atomic radius and higher electronegativity of fluorine may enhance metabolic stability but reduce hydrophobic interactions compared to bromine .
Role of Trifluoromethyl and Thiazole Substituents
1-(4-Bromophenyl)-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Structure : Trifluoromethyl group at position 5.
- Activity : Evaluated as a VEGFR-2 inhibitor; the electron-withdrawing CF₃ group enhances binding to kinase ATP pockets .
- Comparison: The target compound’s 3,4-dimethylbenzyl group may favor hydrophobic interactions over the polar CF₃ group, shifting selectivity to non-kinase targets.
Thiazole-Fused Derivatives
Conformational Analysis: Dihedral Angles
- Data : Dihedral angles in pyrazolo[3,4-d]pyrimidin-4-one derivatives range from 5.72° to 28.96°, influenced by substituents like chloroethyl or fluorophenyl groups .
- Target Compound : The 3,4-dimethylbenzyl group likely induces a dihedral angle closer to 20–27°, balancing planarity for target binding and flexibility for membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
